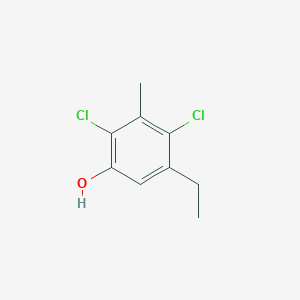

2,4-Dichloro-5-ethyl-3-methylphenol

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-ethyl-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-3-6-4-7(12)9(11)5(2)8(6)10/h4,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHTUWZTSIUNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1Cl)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289751 | |

| Record name | 2,4-dichloro-5-ethyl-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-75-8 | |

| Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-5-ethyl-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Directed Electrophilic Substitution in Alkyl-Substituted Phenols

The synthesis of 2,4-dichloro-5-ethyl-3-methylphenol begins with 5-ethyl-3-methylphenol, where pre-existing alkyl groups direct chlorination to the 2 and 4 positions. The ethyl group at C5 acts as a meta-directing substituent, while the methyl group at C3 exerts ortho/para-directing effects. Combined, these substituents create a regiochemical preference for chlorination at C2 and C4. Industrial protocols adapt this principle using catalytic systems to enhance selectivity and minimize polychlorinated byproducts.

Stepwise vs. Single-Stage Chlorination

Patent CN106349025A delineates two approaches for dichlorophenol synthesis, adaptable to the target compound:

-

Sequential Monochlorination-Dichlorination :

-

First Stage : Chlorination of 5-ethyl-3-methylphenol at 10–80°C under −0.08 to −0.09 MPa vacuum yields monochlorinated intermediates (e.g., 2-chloro-5-ethyl-3-methylphenol). Reaction monitoring via gas chromatography ensures <0.5% residual starting material.

-

Second Stage : Further chlorination at 20–80°C introduces the second chlorine atom, preferentially at C4. Circulating pumps maintain homogeneous reaction conditions, critical for suppressing 2,6-dichloro byproducts (<3%).

-

-

Single-Stage Dichlorination :

Direct introduction of two chlorine atoms in one reactor, leveraging excess chlorine gas and elevated temperatures (40–80°C). This method reduces processing time but requires precise catalyst control to avoid over-chlorination.

Catalytic Systems for Positional Control

Ternary Catalyst Compositions

The catalyst mixture of boric acid (H₃BO₃), diphenyl sulfide ((C₆H₅)₂S), and ferric chloride (FeCl₃) is pivotal for achieving >95% 2,4-dichloro selectivity. Each component plays a distinct role:

| Component | Function | Optimal Molar Ratio |

|---|---|---|

| Boric acid | Stabilizes intermediates, reduces side reactions | 0.8–2.0 |

| Diphenyl sulfide | Enhances chlorine activation, directs substitution | 1.0–1.5 |

| Ferric chloride | Lewis acid catalyst, generates Cl⁺ ions | 1.0 |

Mechanistic Insight : FeCl₃ reacts with Cl₂ to form Cl⁺, which undergoes electrophilic attack. Diphenyl sulfide modulates electron density at the aromatic ring, favoring C2/C4 activation, while boric acid sequesters HCl byproducts, preventing catalyst deactivation.

Catalyst Loading and Reaction Efficiency

Industrial processes use 0.2–10.0‰ catalyst relative to phenol mass. Higher loadings (8–10‰) accelerate reaction rates but risk colloidal suspensions, necessitating post-reaction filtration. Lower loadings (0.2–2.0‰) suit continuous-flow systems with extended residence times.

Industrial-Scale Production Workflows

Reactor Design and Process Parameters

The Chinese patent CN106349025A outlines a chlorination tank system optimized for 2,4-dichloro products:

-

Vacuum Control : Maintained at −0.08 to −0.09 MPa to remove HCl gas and prevent oxidative degradation.

-

Temperature Gradients : Staged heating (10°C → 80°C) ensures controlled exothermicity during Cl₂ addition.

-

Circulation Pump : Ensures turbulent flow (Reynolds >10,000) for uniform chlorine distribution.

Typical Yield Profile :

| Step | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Monochlorination | 98 | 65–70 | 2,6-dichloro (<3%) |

| Dichlorination | 97 | 85–90 | 2,4,6-trichloro (<0.5%) |

| Rectification | 95 | >99.5 | Residual solvents (<0.1%) |

Purification via Fractional Distillation

Crude this compound undergoes vacuum distillation (0.01–0.05 MPa) to isolate the target compound. Key parameters:

-

Boiling Point : 180–185°C at 0.03 MPa.

-

Purity Enhancement : Multi-stage distillation columns with 15–20 theoretical plates reduce 2,6-dichloro impurities to <0.1%.

Laboratory-Scale Methodologies

Small-Batch Chlorination

Academic protocols prioritize safety and precision:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution. For example:

Table 1: Substitution Reactions of 2,4-Dichloro-5-ethyl-3-methylphenol

| Reagent | Product | Conditions |

|---|---|---|

| NaOH (aqueous) | 2,4-Dihydroxy-5-ethyl-3-methylphenol | 80°C, 6 hours |

| Methylamine | 2-Amino-4-chloro-5-ethyl-3-methylphenol | Solvent: MeCN, 24 hours |

Oxidation and Degradation

The phenolic hydroxyl group and alkyl substituents can undergo oxidation:

- Oxidation of Ethyl Group : Strong oxidizing agents (e.g., KMnO₄) convert the ethyl group to a carboxylic acid, yielding 2,4-dichloro-5-carboxy-3-methylphenol. This reaction is pH-dependent and typically occurs under acidic conditions .

- Photodegradation : Exposure to UV light induces cleavage of C-Cl bonds, forming dechlorinated byproducts. This pathway is significant in environmental degradation studies .

Polymerization and Crosslinking

The compound participates in condensation reactions due to its phenolic hydroxyl group:

- Resin Formation : Reacts with formaldehyde under acidic catalysis to form phenolic resins, used in coatings and adhesives .

- Crosslinking Agents : Acts as a crosslinker in epoxy systems, enhancing thermal stability in polymer matrices .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Similar Chlorophenols

| Compound | Reactivity with NaOH | Oxidation Stability |

|---|---|---|

| This compound | Moderate | Low (ethyl oxidation) |

| 2,4-Dichlorophenol | High | High (no alkyl groups) |

| 4-Chloro-3-ethylphenol | Low | Moderate |

The ethyl and methyl groups in this compound sterically hinder electrophilic substitution at the 5- and 3-positions, reducing reactivity compared to simpler chlorophenols .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : 2,4-DCE is utilized as a reagent in various organic synthesis reactions. It serves as a standard for analytical methods and can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

- Analytical Chemistry : The compound is employed in analytical techniques such as chromatography and mass spectrometry for the identification and quantification of chlorinated phenols in environmental samples .

Biology

- Antimicrobial Properties : Research has demonstrated that 2,4-DCE exhibits antimicrobial activity against a broad spectrum of microorganisms. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

- Potential in Biocontrol : The compound is being investigated for its potential use in controlling microbial growth in agricultural settings, acting as a biocide or fungicide.

Medicine

- Disinfectants and Antiseptics : Due to its antimicrobial properties, 2,4-DCE is explored for use in disinfectants and antiseptic formulations. It has shown efficacy against bacteria and fungi in laboratory settings.

- Pharmaceutical Applications : The compound's bioactive properties make it a candidate for development into pharmaceuticals aimed at treating infections caused by resistant strains of bacteria.

Industrial Applications

- Preservative Use : In the cosmetic and personal care industry, 2,4-DCE is used as a preservative to prevent microbial contamination in products such as lotions and creams .

- Pesticide Formulation : The compound is also utilized in the formulation of pesticides due to its effectiveness against pests while maintaining safety profiles suitable for agricultural use.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Organic Synthesis Reagent | Participates in nucleophilic substitutions |

| Biology | Antimicrobial Agent | Disrupts cell membranes leading to cell death |

| Medicine | Disinfectants | Effective against bacteria and fungi |

| Industry | Preservative | Prevents microbial contamination |

| Agriculture | Pesticide Component | Controls pests effectively |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2,4-DCE demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of 2,4-DCE over a specified period.

Case Study 2: Industrial Application

In an industrial setting, 2,4-DCE was incorporated into a line of personal care products aimed at enhancing shelf life without compromising safety. The study monitored microbial levels over time and confirmed that products containing 2,4-DCE maintained lower levels of contamination compared to control products without preservatives.

Wirkmechanismus

The antimicrobial activity of 2,4-Dichloro-5-ethyl-3-methylphenol is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physical Properties :

- Appearance : White crystalline solid with a distinct odor .

- Density : 1.274 g/cm³ .

- Boiling Point : 277.5°C (at 760 mmHg) .

- Melting Point : 56°C (reported in liquid chlorine solvent) .

- Solubility : Soluble in benzene, ether, and alcohol; insoluble in water .

Applications :

Primarily used as an intermediate in synthesizing bactericides, herbicides, dyes, and pharmaceuticals .

Comparison with Structurally Similar Compounds

2,4-Dichlorophenol

- Molecular Formula : C₆H₄Cl₂O

- Molecular Weight : 163.00 g/mol

- Key Differences: Simpler structure lacking ethyl and methyl substituents. Lower molecular weight and boiling point (210°C). Applications: Widely used as a pesticide precursor but less lipophilic than this compound .

4-Chloro-3,5-dimethylphenol

2,4,6-Trichloro-3-ethyl-5-methylphenol

2,4-Dichloro-3,5-dimethylphenol

- Molecular Formula : C₈H₈Cl₂O

- Molecular Weight : 191.05 g/mol

- Key Differences: Two methyl groups instead of ethyl and methyl substituents. Lower lipophilicity compared to this compound, affecting membrane permeability in biocidal applications .

Comparative Data Table

Key Research Findings

Lipophilicity and Bioactivity: The ethyl group in this compound enhances lipid solubility compared to methyl-substituted analogs, improving its penetration into microbial cell membranes . The trichloro derivative (2,4,6-trichloro-3-ethyl-5-methylphenol) exhibits higher toxicity but is prone to bioaccumulation, limiting its commercial use .

Synthetic Accessibility: this compound is synthesized via sequential chlorination and ethylation of toluene, whereas 2,4-dichlorophenol is produced through direct chlorination of phenol .

Safety and Handling: All chlorinated phenols require strict handling due to dermal and respiratory toxicity. The trichloro variant has additional hazards due to higher reactivity .

Biologische Aktivität

Chemical Identity

2,4-Dichloro-5-ethyl-3-methylphenol (C9H10Cl2O) is a chlorinated phenolic compound recognized for its antimicrobial properties . It is primarily used in various applications, including as a preservative and disinfectant in industrial and consumer products.

Molecular Characteristics

- Molecular Weight : 205.08 g/mol

- CAS Number : 1570-75-8

- Chemical Structure : The compound features two chlorine atoms at the 2 and 4 positions and an ethyl and methyl group at the 5 and 3 positions, respectively.

Antimicrobial Properties

The biological activity of this compound is largely attributed to its antimicrobial effects , which have been extensively studied. The compound exhibits efficacy against a broad spectrum of microorganisms, including bacteria and fungi.

The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes. This interaction leads to leakage of cellular contents, ultimately resulting in cell death. The compound's effectiveness is particularly noted against Gram-positive bacteria.

Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Activity : Research indicates that this compound can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

- Fungal Inhibition : The compound has also shown antifungal properties, making it suitable for applications in personal care products and pharmaceuticals where microbial contamination is a concern.

Comparative Efficacy

A comparative analysis with similar compounds reveals that this compound possesses unique antimicrobial characteristics due to its specific substitution pattern. Below is a summary table comparing its efficacy with related compounds:

| Compound Name | MIC (μg/mL) against MRSA | Fungal Activity | Notes |

|---|---|---|---|

| This compound | 15 - 30 | Moderate | Effective against cell membrane integrity |

| 2,4-Dichlorophenol | 20 - 40 | Low | Less effective than dichloro compound |

| Chlorothymol | 10 - 25 | High | Strong against biofilm formation |

Case Study 1: Efficacy Against MRSA

A study conducted by researchers focused on the antimicrobial effects of various chlorinated phenols, including this compound. The results demonstrated significant inhibition of MRSA biofilm formation and bacterial motility. The study concluded that this compound could be a promising candidate for developing new anti-MRSA therapeutics .

Case Study 2: Application in Personal Care Products

Another investigation explored the use of this compound in cosmetic formulations. The findings indicated that it effectively reduced microbial load in formulations intended for skin application, highlighting its potential as a safe preservative .

Q & A

Q. What are the recommended synthesis protocols for 2,4-Dichloro-5-ethyl-3-methylphenol, and what safety precautions are critical during its preparation?

Methodological Answer:

- Synthetic Pathways : Utilize electrophilic aromatic substitution for introducing chloro and methyl groups, followed by ethylation. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like polychlorinated derivatives .

- Safety Precautions : Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (e.g., gas evolution monitoring, inert atmosphere for exothermic steps). Use PPE, fume hoods, and secondary containment for reagents like cesium carbonate and chlorinated solvents .

- Validation : Confirm product identity via GC-MS or HPLC coupled with chlorophenol-specific calibration standards (e.g., EPA Method 8270B) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., ethyl group at C5, methyl at C3) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., CHClO, exact mass 217.02 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for polymorph identification .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 280 nm) and C18 columns, using chlorophenol calibration mixtures (e.g., 2,4-Dichlorophenol as a reference) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent photodegradation and oxidation.

- Handling : Use gloveboxes for air-sensitive steps. Monitor for decomposition via periodic TLC or FTIR (e.g., O–H stretch at 3200–3600 cm) .

- Waste Disposal : Follow EPA guidelines for chlorinated phenolic waste, including neutralization with alkaline solutions before incineration .

Advanced Research Questions

Q. How do substituent positions (chloro, ethyl, methyl) influence the reactivity and bioactivity of this compound compared to analogs?

Methodological Answer:

- Structure-Activity Relationships (SAR) :

- Compare logP values (via computational tools like MarvinSketch) to assess lipophilicity changes from ethyl vs. methyl groups.

- Evaluate antimicrobial efficacy against Gram-positive bacteria using agar dilution assays, referencing 4-Chloro-3,5-dimethylphenol (Chloroxylenol) as a benchmark .

- Use DFT calculations to map electron density distributions and predict sites for electrophilic attack .

- Data Interpretation : Correlate substituent effects with toxicity profiles (e.g., LD in rodent models) from ATSDR chlorophenol databases .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

- Systematic Review : Apply inclusion criteria (e.g., peer-reviewed studies, standardized solvents) to filter literature, as outlined in ATSDR’s chlorophenol toxicity profile .

- Experimental Replication : Reproduce solubility tests in buffered aqueous systems (pH 2–10) and polar aprotic solvents (DMF, DMSO), controlling for temperature and ionic strength .

- Statistical Analysis : Use ANOVA to identify outliers in published datasets, focusing on variables like particle size or crystallinity .

Q. What computational models are suitable for predicting the environmental fate or metabolic pathways of this compound?

Methodological Answer:

- Environmental Fate : Apply EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF). Cross-validate with experimental soil adsorption studies using OECD Guideline 106 .

- Metabolic Pathways : Use in silico tools like Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) and identify potential toxic metabolites .

Q. What experimental strategies mitigate interference from degradation products during bioactivity assays?

Methodological Answer:

- Sample Preparation : Pre-purify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove chlorinated byproducts .

- Analytical Controls : Spiked recovery experiments using deuterated internal standards (e.g., D-labeled analogs) to quantify degradation during assays .

- Bioassay Design : Include negative controls (e.g., heat-inactivated enzyme systems) to distinguish between parent compound activity and artifact effects .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, EPA/ATSDR databases, and ACS-approved protocols. Exclude non-academic sources (e.g., vendor websites) .

- Instrumentation : Reference standardized methods (e.g., EPA 8270B for GC-MS, USP-NF for HPLC) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional safety protocols for chlorophenol handling, including spill containment and exposure monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.